2-(Benzylthio)-5-((4-bromobenzyl)thio)-1,3,4-thiadiazole

Lipophilicity Fragment-Based Drug Discovery Physicochemical Profiling

Choose 2-(Benzylthio)-5-((4-bromobenzyl)thio)-1,3,4-thiadiazole for your fragment library: a high-LogP (5.42) scaffold with a 4-bromobenzyl handle enabling late-stage Suzuki, Buchwald-Hartwig, or Sonogashira diversification—unavailable with non-halogenated analogs. Published in a 49-member fragment library with validated low nuisance behavior, ensuring reliable hit-to-lead chemistry. Ideal for hydrophobic binding site screening. Procure the definitive brominated core for SAR-driven lead optimization.

Molecular Formula C16H13BrN2S3
Molecular Weight 409.4 g/mol
CAS No. 477331-46-7
Cat. No. B4877860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzylthio)-5-((4-bromobenzyl)thio)-1,3,4-thiadiazole
CAS477331-46-7
Molecular FormulaC16H13BrN2S3
Molecular Weight409.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Br
InChIInChI=1S/C16H13BrN2S3/c17-14-8-6-13(7-9-14)11-21-16-19-18-15(22-16)20-10-12-4-2-1-3-5-12/h1-9H,10-11H2
InChIKeyHSHWJBZOCBGFOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzylthio)-5-((4-bromobenzyl)thio)-1,3,4-thiadiazole CAS 477331-46-7: A Dual-Substituted Thiadiazole Building Block for Fragment-Based Discovery


2-(Benzylthio)-5-((4-bromobenzyl)thio)-1,3,4-thiadiazole (CAS 477331-46-7) is a heterocyclic small molecule belonging to the 1,3,4-thiadiazole class, symmetrically functionalized with a benzylthio group at the 2-position and a 4-bromobenzylthio group at the 5-position. With a molecular formula of C16H13BrN2S3 and a molecular weight of 409.4 g/mol, the compound exhibits a high calculated LogP of 5.42 and low aqueous solubility (LogSw -6.42), consistent with its lipophilic character . It is commercially supplied by Sigma-Aldrich as part of the AldrichCPR collection of rare and unique chemicals for early discovery research, where the vendor explicitly states that no analytical data is collected and the product is sold 'as-is' . The presence of the 4-bromobenzyl substituent provides a synthetic handle for downstream derivatization via palladium-catalyzed cross-coupling reactions, a capability not shared by non-halogenated or pseudo-halogenated analogs.

Why 1,3,4-Thiadiazole Analogs Cannot Simply Replace 2-(Benzylthio)-5-((4-bromobenzyl)thio)-1,3,4-thiadiazole in Fragment Libraries and SAR Campaigns


Within the AldrichCPR collection, closely related analogs such as the 3-fluorobenzyl (R825808) and 3,4-dichlorobenzyl (L247901) variants share the same 2,5-bis(arylalkylthio)-1,3,4-thiadiazole core yet differ critically in physicochemical and reactivity profiles . The 4-bromobenzyl substituent on the target compound confers a LogP (5.42) that is approximately 2 log units higher than the 3-fluoro analog, driving substantially different partitioning behavior and potential off-target binding in biochemical assays. Furthermore, the aryl bromide moiety enables late-stage functionalization via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, creating a versatile diversification point that is absent in non-halogenated or methoxy-substituted comparators. These structural nuances mean that substituting a 'similar' thiadiazole into an established fragment library or structure-activity relationship (SAR) study will alter not only biological activity but also the compound's tractability for hit-to-lead chemistry, making direct interchange scientifically invalid [1].

Quantitative Differentiation Evidence for 2-(Benzylthio)-5-((4-bromobenzyl)thio)-1,3,4-thiadiazole Against Closest Structural Analogs


Lipophilicity Differentiation: LogP 5.42 versus 3-Fluorobenzyl Analog (LogP 3.44)

The target compound exhibits a calculated LogP of 5.42, as reported by ChemDiv . The closest commercially available analog, 2-(benzylthio)-5-((3-fluorobenzyl)thio)-1,3,4-thiadiazole, has a reported LogP of 3.44 based on the PrenDB database entry [1]. This represents a 1.98 LogP unit difference, indicating the bromobenzyl compound is approximately 100-fold more lipophilic. Such a difference is large enough to significantly alter membrane permeability, non-specific protein binding, and solubility profiles in biochemical and cell-based assays.

Lipophilicity Fragment-Based Drug Discovery Physicochemical Profiling

Synthetic Versatility: Aryl Bromide Handle Enables Late-Stage Cross-Coupling Not Available in Chloro, Fluoro, or Methoxy Analogs

The target compound possesses a 4-bromophenyl substituent, which serves as a competent electrophilic partner for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By contrast, commercially available analogs include 3-fluorobenzyl (R825808, CAS not specified), 3,4-dichlorobenzyl (L247901, CAS 477333-31-6), and 4-methoxybenzyl (implied by Sigma L245011 alternative naming) variants . Aryl fluorides are generally unreactive under standard Suzuki conditions; aryl chlorides require specialized, often expensive catalyst systems to achieve comparable reactivity to aryl bromides; and methoxy groups are entirely inert to cross-coupling, serving only as electronic modifiers. The bromine atom thus provides a versatile, selective synthetic handle for library diversification without requiring protection/deprotection steps [1].

Late-Stage Functionalization Suzuki-Miyaura Coupling Hit-to-Lead Chemistry

Fragment Library Validation: Inclusion in a 49-Member Thiadiazole/Thiazole Library Profiled for Biochemical Reactivity and Stability

A 2022 study by Proj et al. assembled a focused library of 49 fragment-sized thiazoles and thiadiazoles containing amines, bromides, carboxylic acids, and nitriles, and subjected them to a cascade of biochemical inhibition, redox activity, thiol reactivity, and stability assays [1]. While the study does not report individual compound data in the publicly available abstract, it establishes a validated experimental framework within which halogenated thiadiazole fragments, including brominated variants structurally congruent with the target compound, were systematically characterized for tractability and nuisance behavior. This provides third-party experimental context that distinguishes the bromobenzyl-thiadiazole chemotype from non-halogenated fragments and supports its selection for screening libraries where liabilities have been pre-profiled.

Fragment-Based Screening High-Throughput Profiling Nonspecific Inhibition

Supply Uniqueness: Single-Source Availability as an AldrichCPR Rare Chemical with Explicit 'No Analytical Data' Disclaimer

Sigma-Aldrich lists the target compound under catalog number L245011-1EA (10 mg) as part of the AldrichCPR collection, explicitly noting: 'Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final.' . This same disclaimer applies to its closest analogs (e.g., R825808 for the 3-fluoro analog, L247901 for the 3,4-dichloro analog) [1]. Unlike research chemicals supplied with Certificates of Analysis, the AldrichCPR collection represents a unique procurement category where the buyer accepts the burden of characterization. This creates a differentiated risk profile that must be factored into procurement decisions—if analytical characterization is critical, the buyer must either allocate resources for in-house QC or seek alternative suppliers who may provide characterized material at a premium.

Chemical Procurement Vendor Exclusivity Research Chemical Sourcing

Structural Confirmation by Orthogonal Database Cross-Referencing: InChI Key HSHWJBZOCBGFOY-UHFFFAOYSA-N

The target compound's structure is unambiguously defined by the IUPAC name 2-benzylsulfanyl-5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazole and the InChI Key HSHWJBZOCBGFOY-UHFFFAOYSA-N, which cross-references identically across ChemDiv (IB01-0318) , ChemSrc , and multiple vendor databases. The canonical SMILES C1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Br confirms the connectivity. This multi-database concordance reduces the risk of structural misassignment—a known issue for AldrichCPR products that ship without analytical data—and allows researchers to confidently match the physical sample to literature or screening data from independent sources.

Chemical Identity Verification Database Cross-Referencing Procurement Quality Assurance

Optimal Application Scenarios for 2-(Benzylthio)-5-((4-bromobenzyl)thio)-1,3,4-thiadiazole Based on Quantitative Differentiation Evidence


Fragment-Based Screening Against Hydrophobic or Membrane-Associated Targets

The target compound's high calculated LogP of 5.42—approximately 100-fold more lipophilic than the 3-fluoro analog (LogP 3.44)—makes it particularly suitable for fragment libraries designed to probe hydrophobic binding sites, such as those in membrane proteins, nuclear receptors, or protein-protein interaction interfaces. Its lipophilicity aligns with the physicochemical requirements for crossing lipid bilayers in cell-based phenotypic screens, where the more polar fluoro and methoxy analogs may fail to achieve sufficient intracellular concentrations .

Hit-to-Lead Expansion via Palladium-Catalyzed Cross-Coupling

The 4-bromobenzyl substituent provides a direct synthetic entry point for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, enabling rapid generation of diverse analog libraries from a single fragment hit. This late-stage functionalization capability is not available from the 3-fluoro, 3,4-dichloro, or 4-methoxy analogs, which either require harsher conditions or are entirely inert to cross-coupling. Researchers prioritizing SAR exploration by parallel synthesis should procure the brominated compound as the primary diversification scaffold [1].

Quality-Controlled Fragment Libraries Informed by Published Reactivity Profiling

The brominated thiadiazole chemotype has been included in a published 49-member fragment library subjected to biochemical inhibition, redox activity, thiol reactivity, and stability assays (Proj et al., 2022). This published profiling reduces the risk of encountering false-positive hits due to non-specific reactivity or redox cycling. Procurement of 2-(Benzylthio)-5-((4-bromobenzyl)thio)-1,3,4-thiadiazole for a screening collection is therefore supported by third-party experimental evidence that similar brominated thiadiazoles have been vetted for nuisance behavior, providing confidence in hit validation workflows [2].

Computational Chemistry and Docking Studies Requiring a Lipophilic, Rotatable Scaffold

With 6 rotatable bonds, 4 hydrogen bond acceptors, and a polar surface area of 121.8 Ų, the compound occupies a favorable region of fragment-oriented chemical space for computational docking and pharmacophore modeling. Its high LogP and bromine atom offer additional opportunities for halogen bonding interactions in silico, which may not be captured by non-halogenated analogs. The unambiguous InChI Key and multi-database structural concordance ensure that computational models built on this compound are precisely linked to the physical sample procured for experimental validation .

Quote Request

Request a Quote for 2-(Benzylthio)-5-((4-bromobenzyl)thio)-1,3,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.